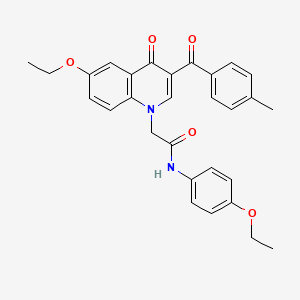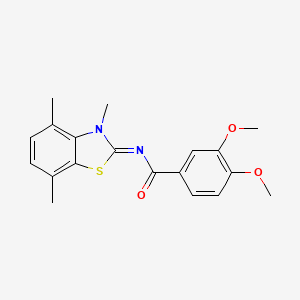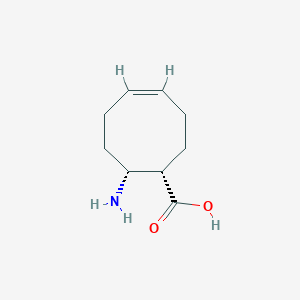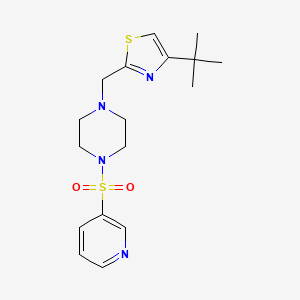
4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.
Mécanisme D'action
The mechanism of action of 4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole involves its ability to bind to specific protein targets and inhibit their interactions. This leads to the disruption of cellular processes that are crucial for the survival and growth of cancer cells or the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole has a range of biochemical and physiological effects. It has been found to induce cell death in cancer cells, inhibit the growth of tumor cells, and reduce inflammation in the brain. Additionally, it has been found to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole in lab experiments is its ability to selectively target specific proteins and inhibit their interactions. This allows researchers to study the effects of disrupting specific cellular processes. However, one limitation is that it may not be effective in all types of cancer or neurodegenerative diseases, and further research is needed to determine its efficacy in different contexts.
Orientations Futures
There are several future directions for research on 4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole. One direction is to further investigate its potential applications in drug discovery, particularly in the development of new therapies for cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, including its interactions with specific proteins and pathways. Additionally, researchers may explore the use of 4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole in combination with other therapies to enhance its efficacy.
Méthodes De Synthèse
The synthesis of 4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole involves the reaction of tert-butyl isocyanate and 4-(pyridin-3-ylsulfonyl)piperazine in the presence of a thiol reagent. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The final product is obtained through purification by column chromatography or recrystallization.
Applications De Recherche Scientifique
4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole has been found to have potential applications in scientific research. It has been studied for its ability to inhibit protein-protein interactions, which are crucial for many cellular processes. It has also been found to have potential applications in drug discovery, particularly in the development of new therapies for cancer and neurodegenerative diseases.
Propriétés
IUPAC Name |
4-tert-butyl-2-[(4-pyridin-3-ylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S2/c1-17(2,3)15-13-24-16(19-15)12-20-7-9-21(10-8-20)25(22,23)14-5-4-6-18-11-14/h4-6,11,13H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBRUXUSGXAJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2568949.png)
![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid](/img/structure/B2568950.png)
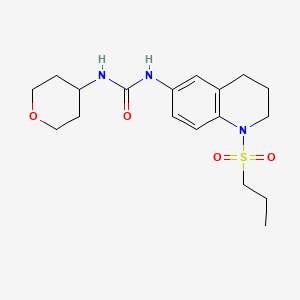
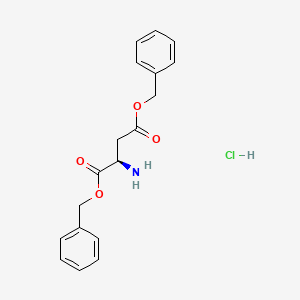
![4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide](/img/structure/B2568954.png)
![Lithium;(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B2568957.png)
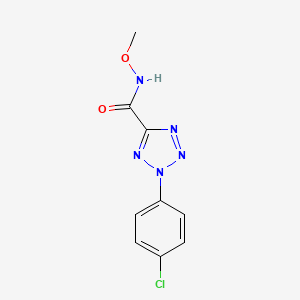

![N-benzyl-3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2568962.png)
![Tert-butyl 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B2568965.png)

